

# Comparative proteomics of muscle tissue with and without creatine supplementation

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## Comparative Proteomics of Muscle Tissue: The Impact of Creatine Supplementation

A detailed guide for researchers and drug development professionals on the molecular alterations in skeletal muscle following creatine supplementation, integrating proteomic data, experimental methodologies, and signaling pathway analysis.

Creatine monohydrate stands out as one of the most widely researched and utilized ergogenic aids for enhancing muscle mass and performance. While its physiological benefits are well-documented, a deeper understanding of its impact at the molecular level is crucial for targeted therapeutic and performance-enhancing applications. This guide provides a comparative analysis of the muscle proteome with and without creatine supplementation, drawing upon available scientific literature to offer insights into the underlying mechanisms of action.

While a comprehensive, publicly available quantitative proteomics dataset from a head-to-head human study is not readily available, this guide synthesizes findings from various studies, including those on animal models and human trials focusing on specific protein targets and signaling pathways. This compiled information provides a robust framework for understanding the molecular adaptations induced by creatine.

## Quantitative Proteomic Changes in Muscle Tissue

Although a specific, extensive quantitative dataset from a single human study is not available in the literature, a study on the effects of short-term creatine supplementation in rats undergoing hindlimb suspension provides valuable insights into the differential protein expression. The following table summarizes key protein changes observed in the extensor digitorum longus (EDL) and soleus muscles.

Protein/Gene	Muscle Type	Condition	Change with Creatine	Reference
mTOR (expression)	EDL	Hindlimb Suspension	Increased	
Atrogin-1 (expression)	EDL	Hindlimb Suspension	Increased	
p-4EBP1 (protein)	EDL	Hindlimb Suspension	Increased	
FAK (expression)	EDL	Normal	Increased	
MGF (expression)	EDL	Normal	Decreased	
FST (expression)	Soleus	Hindlimb Suspension	Attenuated Increase	
MuRF1 (expression)	Soleus	Hindlimb Suspension	Increased	
Atrogin-1 (expression)	Soleus	Hindlimb Suspension	Further Increased	

Note: This data is derived from a study on rats and may not be directly transferable to humans. The changes are observed under conditions of muscle atrophy (hindlimb suspension), with creatine showing a modulatory effect.

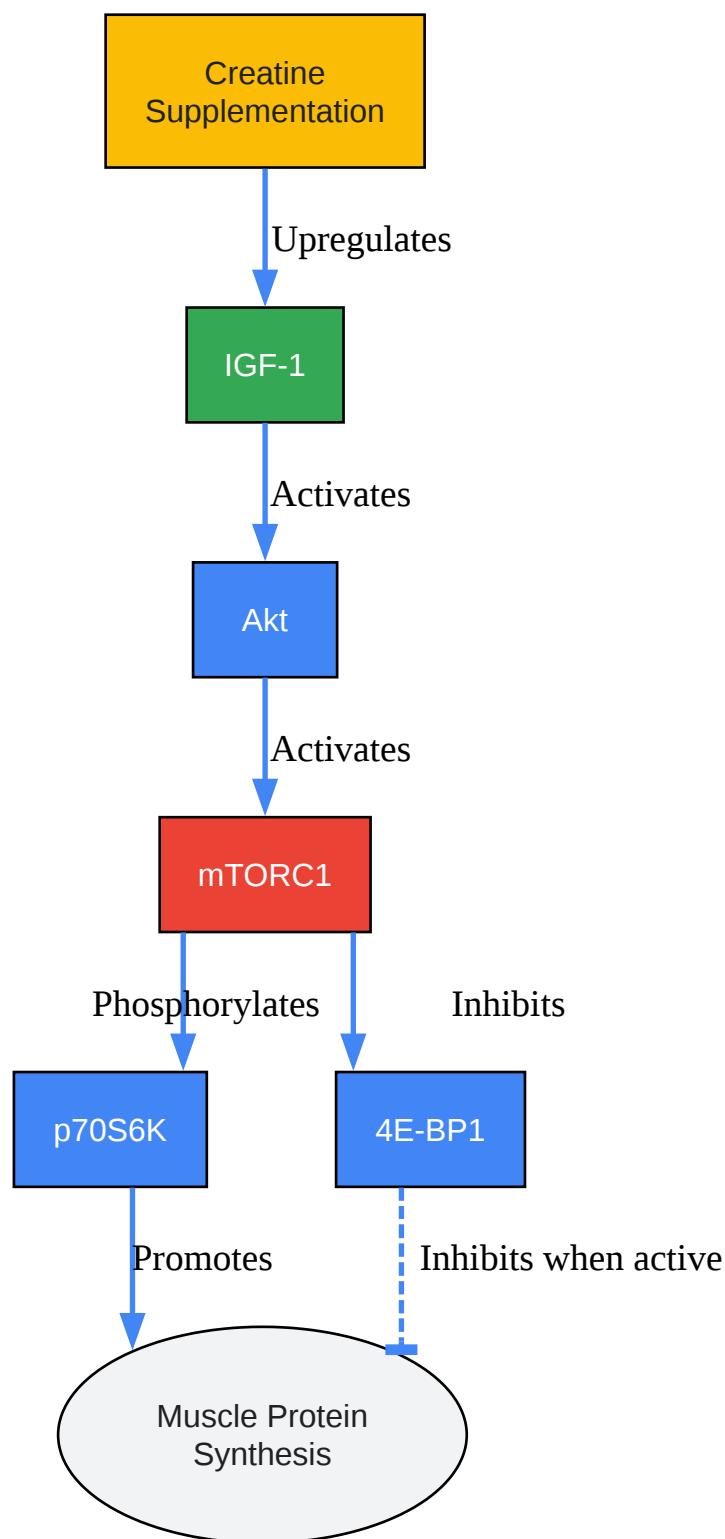
## Key Signaling Pathways Modulated by Creatine

Creatine supplementation is known to influence several key signaling pathways that regulate muscle protein synthesis and hypertrophy. The most well-documented of these is the

Akt/mTOR pathway.

## The Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Creatine supplementation has been shown to enhance the activation of this pathway, leading to increased muscle protein synthesis. The proposed mechanism involves the upregulation of insulin-like growth factor 1 (IGF-1) and increased phosphorylation of key downstream targets.



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Caption: The Akt/mTOR signaling pathway and points of influence by creatine supplementation.

## Experimental Protocols

The following sections detail standardized methodologies for key experiments in muscle proteomics research.

### Muscle Biopsy Collection

A standardized protocol for obtaining skeletal muscle biopsies is crucial for ensuring sample quality and minimizing subject discomfort.

- **Subject Preparation:** The subject should be in a rested and fasted state. The biopsy site, typically the vastus lateralis muscle, is sterilized.
- **Anesthesia:** A local anesthetic is administered to the skin and fascia at the biopsy site.
- **Incision:** A small incision is made through the skin and fascia.
- **Biopsy:** A Bergström needle with suction is inserted into the muscle belly to obtain a tissue sample of approximately 50-100 mg.
- **Sample Handling:** The muscle sample is immediately blotted to remove excess blood, and any visible connective or adipose tissue is dissected. The sample is then flash-frozen in liquid nitrogen and stored at -80°C until analysis.

### Protein Extraction from Muscle Tissue

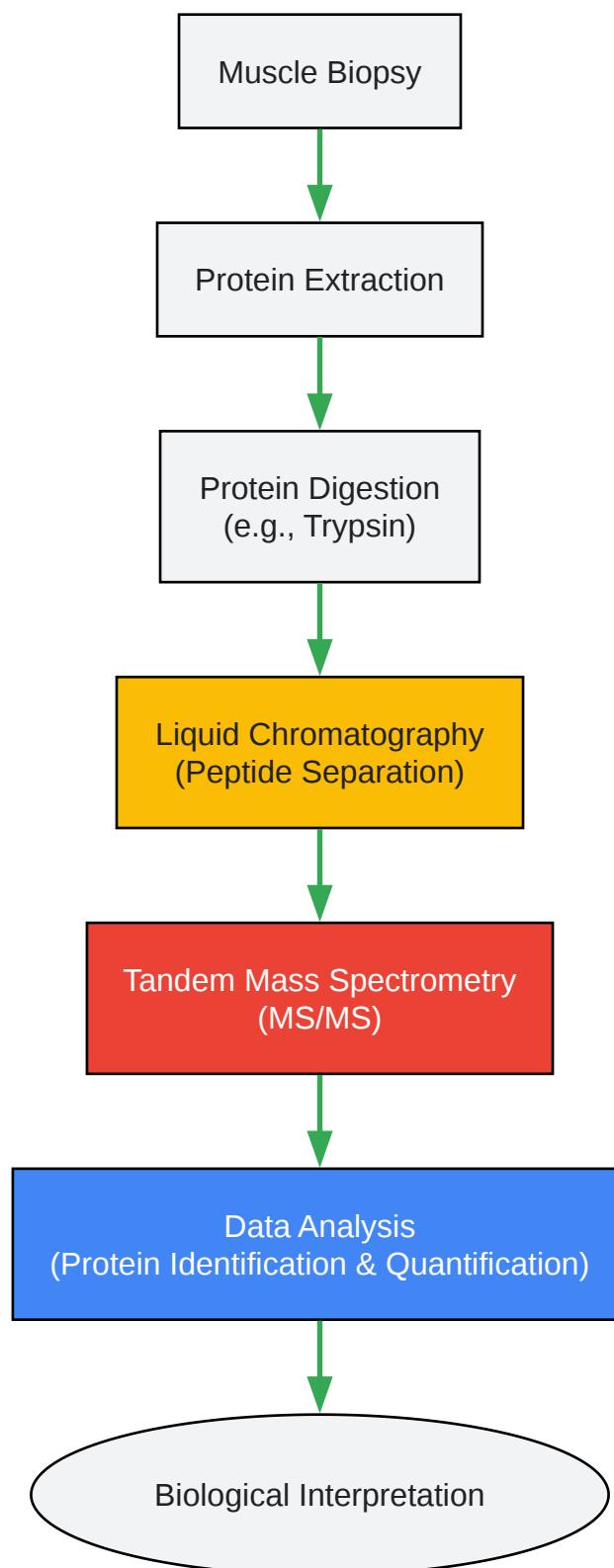
Efficient protein extraction is critical for comprehensive proteomic analysis. The following is a common protocol for muscle tissue.

- **Homogenization:** The frozen muscle tissue is pulverized in liquid nitrogen using a mortar and pestle.
- **Lysis:** The powdered tissue is transferred to a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Sonication:** The lysate is sonicated on ice to ensure complete cell lysis and shearing of nucleic acids.

- **Centrifugation:** The lysate is centrifuged at high speed to pellet cellular debris.
- **Supernatant Collection:** The supernatant containing the solubilized proteins is carefully collected.
- **Protein Quantification:** The total protein concentration is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

## LC-MS/MS-Based Proteomic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for high-throughput protein identification and quantification.

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Caption: A generalized workflow for a typical muscle proteomics experiment.

- Protein Digestion: An aliquot of the protein extract is subjected to in-solution or in-gel digestion, typically using trypsin, to generate peptides.
- Peptide Cleanup: The resulting peptide mixture is desalted and concentrated using a solid-phase extraction method.
- LC Separation: The peptides are separated by reverse-phase liquid chromatography using a nanoscale HPLC system.
- MS/MS Analysis: The separated peptides are introduced into a high-resolution mass spectrometer. The instrument performs data-dependent acquisition, where it isolates and fragments the most abundant peptide ions to generate tandem mass spectra (MS/MS).
- Data Analysis: The raw MS/MS data is processed using specialized software to identify the peptides and, subsequently, the proteins from which they originated. Quantitative analysis can be performed using label-free or label-based methods to determine the relative abundance of proteins between the creatine and placebo groups.

## Conclusion

While a definitive, large-scale quantitative proteomic comparison of human muscle with and without creatine supplementation remains to be published, the available evidence strongly indicates that creatine exerts its effects through the modulation of key signaling pathways, particularly the Akt/mTOR pathway, leading to a pro-anabolic state within the muscle. The provided experimental protocols offer a standardized framework for conducting further research in this area, which will be critical for a more detailed and comprehensive understanding of the molecular landscape of muscle in response to creatine supplementation. Future proteomic studies are warranted to fully elucidate the complete spectrum of protein expression changes and to identify novel therapeutic and performance-enhancing targets.

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